1,3,2lambda2-Dioxastannonane-4,9-dione
Description
1,3,2λ²-Dioxastannonane-4,9-dione is a heterocyclic compound featuring a stannoxane (tin-oxygen) ring system fused with a 4,9-dione moiety. The 4,9-dione motif is critical for redox activity, enabling interactions with cellular targets via reactive oxygen species (ROS) generation or electron transfer mechanisms .
Properties
CAS No. |
112131-14-3 |
|---|---|
Molecular Formula |
C6H8O4Sn |
Molecular Weight |
262.83 g/mol |
IUPAC Name |
1,3,2λ2-dioxastannonane-4,9-dione |
InChI |
InChI=1S/C6H10O4.Sn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
LTCDUZSZNPSELB-UHFFFAOYSA-L |
SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
Canonical SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
Synonyms |
Adipic acid tin(II) salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The 4,9-dione derivatives in the provided evidence share a quinonoid core but differ in fused heterocyclic systems, substituents, and biological activities. Key compounds include:
Anticancer Activity
- Benzo[f]indole-4,9-dione Derivatives: Demonstrated potent activity against triple-negative breast cancer (TNBC) cells (MDA-MB-231), inducing apoptosis via ROS accumulation and caspase-9 activation. IC₅₀ values ranged from 1.73–18.11 µM, with selectivity over normal cells .
- QSAR models highlighted electron-withdrawing substituents as critical for activity .
- Naphtho[2,3-d]thiazole-4,9-dione : While primarily antimicrobial, some analogs showed anti-proliferative effects, suggesting dual functionality .
Mechanistic Divergence : Benzo[f]indole derivatives rely on ROS stress, whereas naphthofuran derivatives target kinase pathways. This highlights how fused ring systems dictate target specificity .
Antimicrobial and Photophysical Properties
- Naphtho[2,3-d]thiazole-4,9-dione : Derivatives (e.g., compound 5a ) inhibited Staphylococcus aureus and Candida albicans via membrane disruption, with MIC values <10 µg/mL .
- Naphtho[2,3-c]thiophene-4,9-dione Polymers: Demonstrated 8.3% power conversion efficiency in solar cells due to enhanced π–π interactions, showcasing non-biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
